Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Beschreibung
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-5-carboxylate (CAS: 938192-22-4) is a heterocyclic compound with the molecular formula C₉H₈BrN₃O₃ and a molecular weight of 286.08 g/mol . It is characterized by a hydroxyl group at position 4 and a bromine atom at position 7 on the pyrrolotriazine core. This compound is commercially available with a purity of ≥97% and is classified under Heterocyclic Building Blocks, indicating its utility in pharmaceutical and chemical synthesis .
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H8BrN3O3 |
|---|---|
Molekulargewicht |
286.08 g/mol |
IUPAC-Name |
ethyl 7-bromo-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-16-9(15)5-3-6(10)13-7(5)8(14)11-4-12-13/h3-4H,2H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
CBALENQCJWMBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=O)NC=NN2C(=C1)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Optimization
In a representative procedure, ethyl 4-aminopyrrole-3-carboxylate is treated with cyanamide in acetic acid at 80°C for 12 hours, yielding the unsubstituted pyrrolo[2,1-f]triazine-5-carboxylate intermediate. The reaction’s regioselectivity is governed by the electron-withdrawing effect of the ester group, which directs cyclization to the C5 position. Substituting cyanamide with bromocyanamide introduces a bromine atom at C7 during the cyclocondensation step, though this method often results in mixed regioisomers.
Table 1: Cyclocondensation Conditions and Outcomes
| Precursor | Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl 4-aminopyrrole-3-carboxylate | Cyanamide | 80 | 65 | 92 |
| Ethyl 4-aminopyrrole-3-carboxylate | Bromocyanamide | 90 | 58 | 85 |
Regioselective Bromination at C7
Post-cyclocondensation bromination is preferred for higher regiochemical control. The use of trimethylsilyl bromide (TMSBr) and tert-butyl nitrite (t-BuONO) in dichloromethane at −20°C selectively installs bromine at C7 without affecting the ester or hydroxyl groups.
Mechanism and Kinetics
The reaction proceeds via in situ generation of bromine radicals, which attack the electron-rich C7 position of the triazine ring. Density functional theory (DFT) calculations indicate a reaction barrier of 12.3 kcal/mol for this step, favoring bromination over competing chlorination or oxidation pathways.
Equation 1: Bromination Energy Profile
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility but reduce selectivity due to side reactions at the ester group. Conversely, dichloromethane maintains high selectivity (98:2 C7:C5 bromination) at −20°C.
Hydroxylation at C4 via Protected Intermediates
Introducing the C4 hydroxyl group necessitates protective strategies to prevent undesired oxidation of the triazine ring. A two-step protocol involving methoxy protection followed by deprotection is widely employed.
Methoxy Protection and Deprotection
-
Methylation: Treatment with methyl iodide and potassium carbonate in acetone installs a methoxy group at C4 (yield: 89%).
-
Deprotection: Boron tribromide (BBr₃) in dichloromethane at 0°C selectively removes the methyl group, yielding the free hydroxyl derivative (yield: 78%).
Table 2: Hydroxylation Efficiency Under Varied Conditions
| Protecting Group | Deprotection Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methoxy | BBr₃ | 0 | 78 |
| Benzyloxy | Pd/C, H₂ | 25 | 65 |
Industrial-Scale Synthesis and Purification
Large-scale production employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Comparative Analysis of Synthetic Routes
Route 1 (Cyclocondensation → Bromination → Hydroxylation):
-
Advantages: High regiocontrol, suitable for gram-scale synthesis.
-
Limitations: Multi-step process (overall yield: 45%).
Route 2 (Direct Bromocyanamide Cyclocondensation):
Analyse Chemischer Reaktionen
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds and to identify new drug targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Key Properties :
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight critical differences between the target compound and its analogs, focusing on substituent effects, molecular properties, and reactivity.
Table 1: Comparison of Structural and Molecular Properties
*Estimated molecular formula based on substituents.
Biologische Aktivität
Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate (C₉H₈BrN₃O₃) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Bromine atom at the 7-position
- Hydroxyl group at the 4-position of the pyrrolo[2,1-F][1,2,4]triazine ring system
This configuration contributes to its biological properties and interactions with various targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃O₃ |
| Molecular Weight | 286.08 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest its potential in inhibiting cancer cell proliferation. For instance, it has shown activity against various human cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal strains. Its structural features may enhance its interaction with microbial targets.
- Protein Kinase Inhibition : There is ongoing research into its ability to inhibit specific protein kinases involved in cancer progression.
Anticancer Studies
In a study focusing on anticancer activity, derivatives of pyrrolo[2,1-F][1,2,4]triazines were synthesized and evaluated. This compound was included in the screening against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). Results indicated that while some derivatives exhibited significant cytotoxicity, further optimization of this compound is necessary to enhance its efficacy .
Interaction Studies
Interaction studies have revealed insights into how this compound interacts with biological targets. These studies utilize molecular docking techniques to predict binding affinities and elucidate mechanisms of action. The presence of functional groups such as hydroxyl and bromine likely plays a critical role in these interactions .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| This compound | Bromine at C7; Hydroxyl at C4 | Antitumor; Antimicrobial | Unique pyrrolo-triazine core |
| 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | Bromine at C7; Amino group | Antimicrobial | Lacks carboxylate group |
| Ethyl pyrrolo[3,4-b]quinolin-1(2H)-one | No bromination; Different ring system | Anticancer | Different core structure |
Q & A
Q. What are the key synthetic strategies for Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate?
The synthesis typically involves cyclization of precursors followed by bromination. A common route includes:
- Cyclization : Formation of the pyrrolotriazine core via thermal or acid-catalyzed cyclization of amino-triazine intermediates .
- Bromination : Introduction of bromine at the 7-position using reagents like N-bromosuccinimide (NBS) in acetonitrile/acetic acid at 70°C, achieving high regioselectivity .
- Esterification : Ethyl ester groups are introduced via carboxylate protection during intermediate steps . Critical parameters include inert atmospheres (N₂/Ar) to prevent oxidation and precise pH/temperature control .
Q. How is the compound characterized for purity and structural confirmation?
- HRMS : Exact mass verification (e.g., [M+H]+ = 300.9928 for intermediates) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-hydroxyl and 7-bromo groups) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and ester groups. Limited solubility in water (logP ≈ 1.6) .
- Stability : Stable at room temperature but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Store in inert, dry environments .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for derivatization at the 7-bromo position?
- Catalyst Selection : Pd(dppf)Cl₂·CH₂Cl₂ provides high yields (≥85%) in cross-coupling with aryl/heteroaryl boronic esters .
- Solvent System : Use dioxane/water (5:1 v/v) with Na₂CO₃ as base, heated to 90°C for 12–24 hours .
- Challenges : Competing hydrolysis of the ester group requires careful stoichiometry and degassing to exclude oxygen .
Q. What biological targets are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?
- Antiviral Activity : Analogous compounds (e.g., Remdesivir intermediates) inhibit RNA-dependent RNA polymerases in coronaviruses .
- Antitumor Potential : Derivatives interact with kinase domains (e.g., EGFR, VEGFR) via hydrogen bonding with the 4-hydroxyl group .
- Enzyme Inhibition : The triazine core mimics purine bases, disrupting nucleotide-binding enzymes like phosphodiesterases .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Bromo Group : Essential for electrophilic reactivity in cross-coupling; replacement with smaller halogens (Cl) reduces antiviral potency .
- 4-Hydroxyl Group : Critical for hydrogen-bond interactions; methylation or acetylation decreases target affinity by 10–100× .
- Ethyl Ester : Hydrolysis to carboxylic acid improves solubility but reduces cell permeability .
Q. What contradictions exist in reported synthetic yields or conditions?
- Bromination Efficiency : NBS in MeCN/HOAc achieves 70–80% yield , while POCl3-mediated methods report 90% but require rigorous anhydrous conditions .
- Cyclization Routes : Microwave-assisted cyclization reduces reaction time (2h vs. 16h) but scales poorly beyond 10g .
Q. How can computational modeling guide the design of analogs?
- Docking Studies : Predict binding to viral polymerases using the triazine core as a purine mimic .
- DFT Calculations : Optimize substituent electronics (e.g., bromine’s σ-hole for halogen bonding) .
- ADMET Prediction : LogP and polar surface area (56.5 Ų) suggest moderate blood-brain barrier penetration .
Methodological Considerations
Q. What strategies mitigate degradation during long-term storage?
Q. How are structure-activity relationships (SAR) systematically evaluated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
